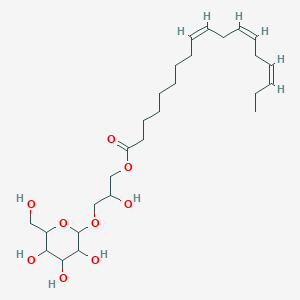

NCGC00380867-01_C27H46O9_9,12,15-Octadecatrienoic acid, 3-(hexopyranosyloxy)-2-hydroxypropyl ester, (9Z,12Z,15Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5Z,9Z,12Z,15Z)-Octadecatetraenoic acid is an octadecatetraenoic acid with four double bonds located at positions 5, 9, 12, and 15 (the all-cis-isomer) . It is a fatty acid derivative and belongs to the lipid family. Let’s explore further.

Molecular Structure Analysis

The molecular formula of (5Z,9Z,12Z,15Z)-octadecatetraenoic acid is C18H28O2 . It consists of an 18-carbon chain with four double bonds (located at positions 5, 9, 12, and 15) and a carboxylic acid functional group. The all-cis configuration ensures that the double bonds are in the Z (cis) conformation .

Applications De Recherche Scientifique

Aromatase Inhibition

A study by (Yang et al., 2009) identified fatty acid derivatives, including 9Z,12Z,15Z-octadecatrienoic acid 2,3-dihydroxypropyl ester, from the pollen of Brassica campestris. These compounds displayed strong inhibitory activity against aromatase, an enzyme involved in estrogen synthesis. This suggests potential applications in research related to hormone-dependent conditions such as breast cancer.

Synthesis and Biological Activities

The synthesis of different forms of octadecatrienoic acids, including the (9Z,12Z,15Z) variant, was explored by (Eynard et al., 1994). These synthesized compounds are used to study the effects of double bond geometry on biological activities, indicating a role in research involving lipid biochemistry and cellular processes.

Involvement in Plant Stress Responses

Research by (Koch et al., 2002) and (Dong et al., 2000) focus on the synthesis of hydroxy- and oxo-octadecatrienoic acids. These compounds are related to 9Z,12Z,15Z-octadecatrienoic acid and are involved in plant stress responses, indicating potential research applications in plant physiology and biochemistry.

Pheromone and Attractant Synthesis

A study by (Wang & Zhang, 2007) demonstrated the synthesis of homoconjugated trienes from alpha-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid). These compounds are important in the study of lepidopterous insect pests, suggesting applications in entomology and pest management research.

Fatty Acid Metabolism and Oxidation Studies

Research by (Hamberg, 1993) and (Liu et al., 2013) explores the enzymatic oxidation of octadecatrienoic acids, including 9Z,12Z,15Z-octadecatrienoic acid. This research is crucial for understanding lipid metabolism and the role of these acids in biological systems.

Propriétés

IUPAC Name |

[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSISCNTLUEZCN-PDBXOOCHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

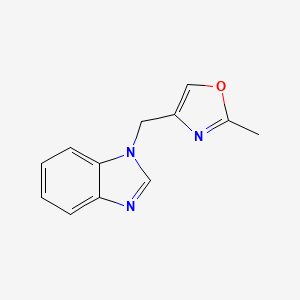

![3-(2-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2587767.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2587781.png)

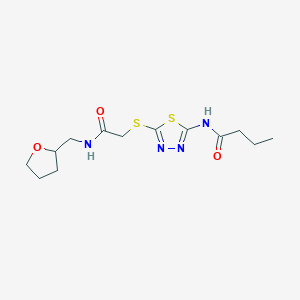

![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)

![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)

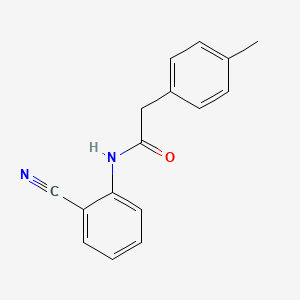

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)